1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene
Overview
Description
1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures, followed by elimination of lithium bromide . Another method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include trifluoromethylated benzoic acids, ketones, and substituted benzene derivatives .
Scientific Research Applications
1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways .
Comparison with Similar Compounds
- 1-Methoxy-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- α,α,α-Trifluoroanisole
- Phenyl trifluoromethyl ether
Uniqueness: 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene stands out due to the presence of both methoxy and trifluoromethoxy groups, which impart unique electronic and steric properties. These features make it a valuable compound for designing molecules with specific chemical and biological activities .
Properties
IUPAC Name |
1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUQEVKEBPIJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382578 | |
Record name | 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-88-8 | |
Record name | 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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